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Compound of Interest

Compound Name:
N-(2-hydroxy-2-

methylpropyl)benzamide

CAS No.: 33561-46-5

Cat. No.: B13105578

Get Quote

Title: Comprehensive Analytical Characterization of N-(2-hydroxy-2-
methylpropyl)benzamide: UPLC-MS, NMR, and FTIR Workflows

Executive Summary This application note outlines the robust analytical characterization of N-
(2-hydroxy-2-methylpropyl)benzamide (C11H15NO2). This specific amide derivative serves

as a critical structural motif and intermediate in the synthesis of novel p38 kinase inhibitors,

which are actively investigated for the treatment of Facioscapulohumeral muscular dystrophy

(FSHD)[1]. By integrating Ultra-Performance Liquid Chromatography-Tandem Mass

Spectrometry (UPLC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform

Infrared Spectroscopy (FTIR), this guide provides a comprehensive, self-validating workflow

compliant with the latest ICH Q2(R2) analytical validation guidelines[2].

Scientific Context & Analyte Properties
N-(2-hydroxy-2-methylpropyl)benzamide features a benzamide core substituted with a

sterically hindered tertiary alcohol.
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Molecular Formula: C11H15NO2

Exact Mass: 193.1103 Da

Key Functional Groups: Aromatic ring, secondary amide (hydrogen bond donor/acceptor),

and a tertiary hydroxyl group.

Understanding these physicochemical properties is critical for method development. The amide

and hydroxyl groups dictate the molecule's polarity and ionization efficiency in electrospray

ionization (ESI), while the steric hindrance around the hydroxyl group influences its

susceptibility to dehydration during mass spectrometric collision-induced dissociation (CID).

Purity and Mass Profiling: UPLC-MS/MS Protocol
Scientific Rationale (Causality) A sub-2-micron BEH (Ethylene Bridged Hybrid) C18 column is

selected to withstand high backpressures and provide superior peak capacity for separating the

active pharmaceutical ingredient (API) from closely related synthetic impurities[3]. The mobile

phase incorporates 0.1% formic acid to act as a proton source, significantly enhancing the

ionization efficiency of the secondary amide in positive ESI mode. A rapid gradient to 99%

organic solvent ensures the elution of highly retained hydrophobic impurities, preventing

column fouling[3].

Self-Validating System Suitability Test (SST) Before sample analysis, inject a 10 µg/mL

reference standard six consecutive times. The system is deemed suitable for analysis only if

the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and the USP tailing factor is

between 0.9 and 1.2.

Step-by-Step Methodology

Sample Preparation: Dissolve 1.0 mg of N-(2-hydroxy-2-methylpropyl)benzamide in 1.0

mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 10 µg/mL using the

initial mobile phase conditions to prevent solvent-mismatch peak distortion.

Chromatographic Conditions:

System: Waters Acquity UPLC with PDA and Tandem Mass Spectrometer[3].
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Column: Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).

Column Temperature: 60 °C (Reduces mobile phase viscosity, improving mass transfer

and peak shape)[3].

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Gradient: 1% B (0.0 - 0.2 min) → 99% B (1.6 min) → 99% B (2.0 min) → 1% B (2.1 min)

→ Re-equilibrate (3.0 min)[3].

Flow Rate: 0.8 mL/min.

Injection Volume: 1.0 µL.

MS Parameters (Positive ESI):

Capillary Voltage: 3.0 kV.

Cone Voltage: 25 V (Optimized specifically to prevent premature in-source fragmentation

of the tertiary alcohol).

Desolvation Temperature: 400 °C.

[M+H]+
m/z 194.1

Protonated Analyte

[M+H - H2O]+
m/z 176.1

Dehydrated Ion

 -H2O (In-source/CID)

Benzoyl Cation
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Amide Cleavage

 Collision Induced Dissociation
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C-N Cleavage

 Collision Induced Dissociation
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ESI-MS/MS positive ion fragmentation pathways for N-(2-hydroxy-2-
methylpropyl)benzamide.

Structural Elucidation: NMR and FTIR Workflows
Scientific Rationale (Causality) For NMR, DMSO-d6 is explicitly chosen over CDCl3. The

strong hydrogen-bonding capability of DMSO effectively slows the chemical exchange of the

amide (N-H) and hydroxyl (O-H) protons, allowing them to be observed as distinct, quantifiable

peaks rather than broad, indistinguishable baseline humps. For FTIR, Attenuated Total

Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing, preventing

atmospheric moisture absorption that could mask the critical tertiary alcohol O-H stretch.

Step-by-Step Methodology

1H & 13C NMR:

Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v

TMS as an internal standard.

Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13C NMR at 100 MHz

(1024 scans, relaxation delay 2s).

Self-Validation: Ensure the TMS peak is sharp and set precisely to δ 0.00 ppm. The

integral ratio of the gem-dimethyl protons (δ ~1.10) to the aromatic protons must be

exactly 6:5.

ATR-FTIR:

Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure

using the anvil.

Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Self-Validation: The baseline must be flat, and the maximum absorbance should not

exceed 1.2 A.U. to ensure linearity of the Beer-Lambert response.
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Method Validation & Forced Degradation (ICH
Q2(R2) Compliant)
To ensure the analytical procedure is fit for its intended purpose throughout the drug

development lifecycle, a forced degradation study must be executed to prove the method is

stability-indicating[4].

Acid/Base Hydrolysis: Expose the sample to 1N HCl and 1N NaOH at 60 °C for 24 hours.

The amide bond is highly susceptible to hydrolysis under these conditions, yielding benzoic

acid and 1-amino-2-methylpropan-2-ol.

Oxidation: Expose the sample to 3% H2O2 at room temperature for 24 hours.

Validation Criteria: Per ICH Q2(R2) guidelines[4], the mass balance (sum of API and

degradants) must be ~100%, and the API peak must be baseline resolved (Resolution > 1.5)

from all resulting degradation products.
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Structural Elucidation

Purity & Degradation Profiling

Lifecycle Management
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Comprehensive analytical workflow mapping structural elucidation to ICH Q2(R2) validation.
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Quantitative Data & Expected Results Summary
The following table summarizes the expected quantitative analytical benchmarks for a highly

pure (>99.5%) batch of N-(2-hydroxy-2-methylpropyl)benzamide.

Analytical Technique Parameter / Feature
Expected Result /
Assignment

UPLC-PDA Retention Time (tR)
~1.15 min (Gradient

dependent)

ESI-MS (Scan) Precursor Ion [M+H]+ m/z 194.1

ESI-MS/MS (Product) Major Fragments
m/z 176.1 (-H2O), 105.0

(Benzoyl), 90.1 (Alkyl)

1H NMR (DMSO-d6) δ 8.30 ppm (t, 1H)
Amide N-H (Coupled to

adjacent CH2)

1H NMR (DMSO-d6) δ 4.50 ppm (s, 1H) Tertiary O-H (Exchangeable)

1H NMR (DMSO-d6) δ 1.10 ppm (s, 6H)
Geminal dimethyl groups (-

C(CH3)2)

ATR-FTIR 3300 - 3400 cm⁻¹
Broad overlapping O-H and N-

H stretches

ATR-FTIR 1640 cm⁻¹ Amide I band (C=O stretch)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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